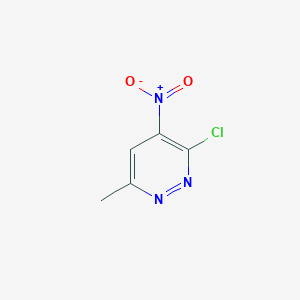![molecular formula C19H14N2S B2405709 (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine CAS No. 315692-89-8](/img/structure/B2405709.png)
(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine, commonly known as MNTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNTB belongs to the family of benzo[d]thiazole derivatives and has a molecular weight of 325.42 g/mol.
Scientific Research Applications
Synthetic and Biological Studies
A study by Patel and Patel (2017) focused on the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various strains, showcasing the potential of (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine derivatives in antimicrobial applications (Patel & Patel, 2017).
Synthesis and Characterization
In 2008, Ai synthesized 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole via a reaction involving a related compound, highlighting the chemical reactivity and structural versatility of these thiazole derivatives. This study provides insights into the synthetic pathways and characterizations essential for further applications in research and development (Ai, 2008).
Antibacterial Activity
A 2015 study by Patel and Patel synthesized heterocyclic compounds related to this compound, examining their antibacterial activity against various bacterial strains. The study demonstrates the potential use of these compounds in the development of new antibacterial agents (Patel & Patel, 2015).
Anticonvulsant Screening
Research by Arshad et al. (2019) involved the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones. These compounds were evaluated for their anticonvulsant activity, indicating the potential of naphthalene-thiazole derivatives in the development of novel anticonvulsant drugs (Arshad et al., 2019).
Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. These compounds showed significant antimicrobial and antiproliferative activities, suggesting their potential in medical and pharmaceutical research (Mansour et al., 2020).
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-naphthalen-1-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-13-21-18-10-9-16(11-19(18)22-13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGQGNCZCZCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

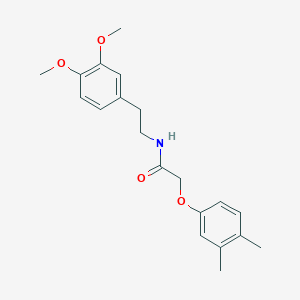
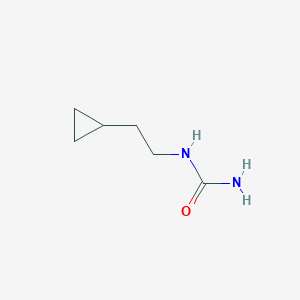
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
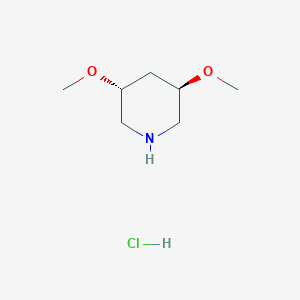
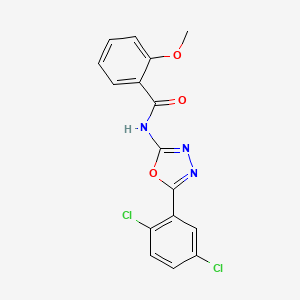

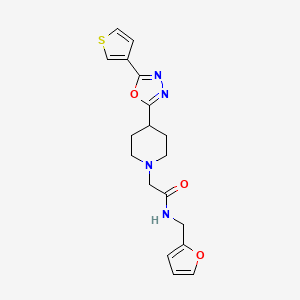
![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
